molecular formula C19H26N2O4 B11640883 octyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate

octyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate

Cat. No.: B11640883
M. Wt: 346.4 g/mol
InChI Key: VVPJVFUFPFPCPR-UHFFFAOYSA-N
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Description

OCTYL 3-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)PROPANOATE is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a phthalazine ring system, which is known for its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OCTYL 3-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)PROPANOATE typically involves the reaction of octyl propanoate with 1,4-dioxo-1,2,3,4-tetrahydrophthalazine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

OCTYL 3-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phthalazine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the phthalazine ring.

Scientific Research Applications

OCTYL 3-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)PROPANOATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of OCTYL 3-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxo-1,2,3,4-tetrahydrophthalazine: A related compound with similar chemical structure and reactivity.

    Phthalhydrazide: Another compound with a phthalazine ring system, used in similar applications.

Uniqueness

OCTYL 3-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)PROPANOATE is unique due to the presence of the octyl group, which can influence its chemical properties and biological activity. This structural feature may enhance its solubility, stability, and interactions with biological targets compared to similar compounds.

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

octyl 3-(1,4-dioxo-3H-phthalazin-2-yl)propanoate

InChI

InChI=1S/C19H26N2O4/c1-2-3-4-5-6-9-14-25-17(22)12-13-21-19(24)16-11-8-7-10-15(16)18(23)20-21/h7-8,10-11H,2-6,9,12-14H2,1H3,(H,20,23)

InChI Key

VVPJVFUFPFPCPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CCN1C(=O)C2=CC=CC=C2C(=O)N1

Origin of Product

United States

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